molecular formula C11H15N B6156013 2-(2,6-dimethylphenyl)azetidine CAS No. 1270541-35-9

2-(2,6-dimethylphenyl)azetidine

Cat. No.: B6156013
CAS No.: 1270541-35-9
M. Wt: 161.24 g/mol
InChI Key: LEBWGOXBPAWYTK-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenyl)azetidine is a chemical compound with the molecular formula C11H15N . It is a type of azetidine, which is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom .


Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . More effective is a mixture of lithium aluminium hydride and aluminium trichloride, a source of “AlClH2” and "AlCl2H" . Azetidines can also be produced by a multistep route from 3-amino-1-propanol . Regio- and diastereoselective synthesis of 2-arylazetidines could be performed from appropriately substituted oxiranes via ring transformation .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more comprehensive view of the molecule’s spatial arrangement .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Mechanism of Action

The mechanism of action of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This stability translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported . Among the most important developments in the last years are: invention of new [2+2] cycloaddition reactions for azetidine synthesis; applications of metalated azetidines; practical C(sp3)–H functionalization; facile opening with carbon nucleophiles; application of azetidines in polymer synthesis . These advances suggest promising future directions for the study and application of azetidines, including 2-(2,6-dimethylphenyl)azetidine.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(2,6-dimethylphenyl)azetidine can be achieved through a multistep process involving the reaction of appropriate starting materials.", "Starting Materials": [ "2,6-dimethylphenylacetic acid", "sodium hydroxide", "thionyl chloride", "ethylamine" ], "Reaction": [ "The first step involves the conversion of 2,6-dimethylphenylacetic acid to the corresponding acid chloride using thionyl chloride.", "The resulting acid chloride is then reacted with ethylamine to form the corresponding amide.", "The amide is then cyclized using sodium hydroxide to form the azetidine ring.", "The final product is obtained by deprotection of the amine group using acid or base." ] }

CAS No.

1270541-35-9

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)azetidine

InChI

InChI=1S/C11H15N/c1-8-4-3-5-9(2)11(8)10-6-7-12-10/h3-5,10,12H,6-7H2,1-2H3

InChI Key

LEBWGOXBPAWYTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2CCN2

Purity

95

Origin of Product

United States

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